6-cyclopropyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling. Common synthetic routes include:
Cyclization reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Coupling reactions: Use of Suzuki-Miyaura coupling to link the pyrazole and pyridine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole derivatives: Widely used in medicinal chemistry for their broad range of biological activities.
Uniqueness
6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole and pyridine ring system, along with the cyclopropyl and dimethyl substituents, makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H22N6O |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H22N6O/c1-13-10-14(2)28(26-13)17-8-6-16(7-9-17)24-22(29)18-11-20(15-4-5-15)25-21-19(18)12-23-27(21)3/h6-12,15H,4-5H2,1-3H3,(H,24,29) |
InChI Key |
SPIOAOHETVZQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5)C |
Origin of Product |
United States |
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